REACTION_CXSMILES
|
[OH-].[K+].C[O:4][C:5](=[O:18])[C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[C:8]([OH:15])[C:7]=1[CH:16]=[O:17].Cl>O>[OH:17][CH:16]1[C:7]2[C:6](=[C:11]([CH3:12])[C:10]([O:13][CH3:14])=[CH:9][C:8]=2[OH:15])[C:5](=[O:18])[O:4]1 |f:0.1|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2-formyl-3-hydroxy-5-methoxy-6-methylbenzoic acid methyl ester
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1C)OC)O)C=O)=O
|
Name
|
|
Quantity
|
0.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 rain
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
a precipitate was formed immediately
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid material was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with 160 ml of hot ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
0.9 l of hexane were added
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1OC(C2=C(C(=CC(=C12)O)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |